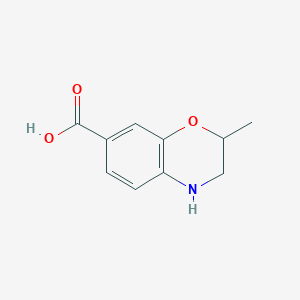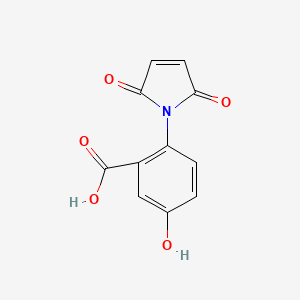![molecular formula C22H22N6O2S B2886759 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1358802-39-7](/img/structure/B2886759.png)
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
This compound has been used as a precursor in the synthesis of novel quinoxaline derivatives with potential anticonvulsant properties. Some synthesized compounds exhibited significant anticonvulsant activities when evaluated using metrazol-induced convulsions model, comparing favorably with phenobarbitone sodium as a standard. This suggests its utility in developing treatments for epilepsy and related seizure disorders (Alswah et al., 2013).
Antimicrobial Applications
The compound's derivatives have been assessed for antimicrobial activities, with some showing good or moderate activities against tested microorganisms. This highlights the potential for these derivatives in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).
Anticancer Activity
Derivatives of this compound have been designed and synthesized to meet structural requirements essential for anticancer activity. Notably, some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating a promising direction for cancer therapy research (Reddy et al., 2015).
Quality Control and Pharmaceutical Development
A study focused on the quality control methods for a promising antimalarial agent among derivatives of triazoloquinoxaline-5(4H)-ones. This research is crucial for ensuring the safety, efficacy, and quality of potential pharmaceutical products, especially in the context of antimalarial therapy (Danylchenko et al., 2018).
Synthesis and Biological Evaluation
Research has been directed towards synthesizing and evaluating the biological activities of derivatives, aiming at discovering novel bioactive molecules. This includes exploring various synthetic routes and assessing the potential of these compounds in different biological applications, further contributing to the medicinal chemistry field (Salem et al., 2021).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-30-19-9-5-4-8-18(19)26-10-12-27(13-11-26)20(29)14-31-22-21-25-23-15-28(21)17-7-3-2-6-16(17)24-22/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIBFXABWPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
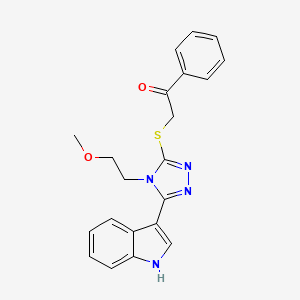
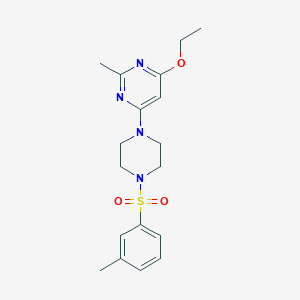
![N-methyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2886681.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

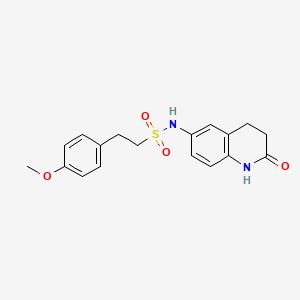
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
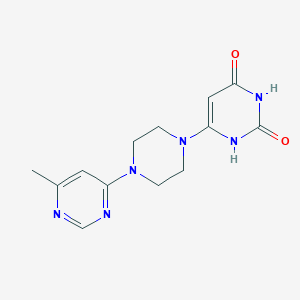
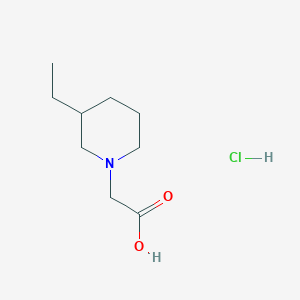
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
